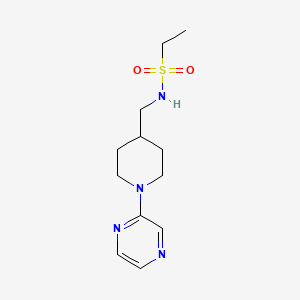

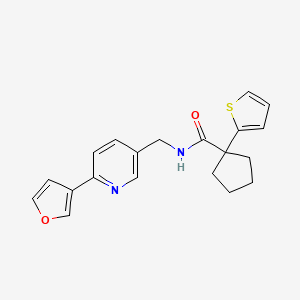

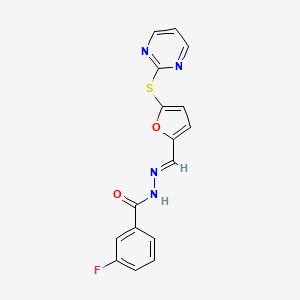

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide" is a derivative of sulfonamide, a group known for its antimicrobial properties. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. The compound is structurally related to other sulfonamide derivatives that have been synthesized and studied for their potential as anti-infective agents. For instance, substituted N-(pyrazin-2-yl)benzenesulfonamides have been prepared to investigate the antimicrobial activity influenced by different linkers between the pyrazine and benzene cores .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the formation of an amide bond between a sulfonamide group and an aromatic or heteroaromatic amine. In the case of the related compounds, solid-phase parallel synthesis has been employed to construct libraries of N-[alkylsulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amide and amine derivatives, showcasing the versatility of the sulfonamide group in drug discovery .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. The molecular structure can significantly influence the biological activity of these compounds. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions that result in a three-dimensional network, which could be relevant for the biological activity .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including condensation reactions to form new amide bonds. The synthesis of novel sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines or amides. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide involved the condensation of pyridine-4-carboxaldehyde and sulfadiazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their potential as drug candidates. These properties can be predicted using computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), as well as experimental techniques like FTIR, NMR, and UV-Visible spectroscopy. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also essential to evaluate, and can be predicted using tools like Swiss ADME .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Quantum chemical calculations and molecular dynamics simulations have been employed to explore the adsorption and corrosion inhibition properties of certain piperidine derivatives on iron surfaces. These studies reveal insights into their potential as corrosion inhibitors, detailing the interaction mechanisms at the molecular level, which could inform the development of more efficient materials for protecting metals against corrosion (Kaya et al., 2016).

Antimicrobial Activity of Pyrazoline and Pyrazole Derivatives

Research into pyrazoline and pyrazole derivatives synthesized from α,β-unsaturated ketones has shown significant antimicrobial activity. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, providing a foundation for the development of new antibacterial and antifungal agents (Hassan, 2013).

Anti-Inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Agents

A series of celecoxib derivatives have been synthesized and assessed for their potential in treating various conditions including inflammation, pain, oxidative stress, cancer, and Hepatitis C Virus (HCV) infections. These studies highlight the multifaceted therapeutic potential of these compounds, underlining their role in developing new treatments for a range of diseases (Küçükgüzel et al., 2013).

PdCl2 Catalyzed and Uncatalyzed N-Oxidation of Naratriptan

The kinetic and mechanistic aspects of Naratriptan's oxidation have been explored, providing insights into its behavior under catalyzed and uncatalyzed conditions. This research could inform the optimization of Naratriptan's synthesis and stability, with potential implications for its use in treating migraine headaches (Shankarlingaiah et al., 2015).

Molecular Interaction with CB1 Cannabinoid Receptor

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) has been studied for its potent and selective interaction with the CB1 cannabinoid receptor. These findings offer valuable information for the development of cannabinoid receptor antagonists with potential applications in treating a variety of conditions (Shim et al., 2002).

Future Directions

properties

IUPAC Name |

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2S/c1-2-19(17,18)15-9-11-3-7-16(8-4-11)12-10-13-5-6-14-12/h5-6,10-11,15H,2-4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXABQGIRYLAIKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1CCN(CC1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2554212.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2554223.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)

![3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide](/img/structure/B2554227.png)